1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone
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Overview
Description
1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone typically involves the reaction of 8-amino-2-azaspiro[4.5]decan-1-one with 2-chloroethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted spirocyclic compounds, alcohols, and amines, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone has diverse applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential therapeutic agents targeting neurological disorders and cancer.
Organic Synthesis: The compound is used in the development of novel spirocyclic scaffolds for drug discovery.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding assays to understand its mechanism of action and potential biological targets.
Mechanism of Action
The mechanism of action of 1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in cellular signaling pathways. Detailed studies on its binding affinity and selectivity are crucial to elucidate its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one: This compound shares a similar spirocyclic structure but differs in the substitution pattern on the spiro ring.
8-Oxa-2-azaspiro[4.5]decane: This compound contains an oxygen atom in the spiro ring, which imparts different chemical properties and reactivity.
Uniqueness
1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone is unique due to its specific substitution pattern and the presence of a chloroethanone moiety, which enhances its reactivity and potential for further functionalization. This uniqueness makes it a valuable compound in the synthesis of diverse pharmacologically active molecules .
Properties
Molecular Formula |
C11H19ClN2O |
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Molecular Weight |
230.73 g/mol |
IUPAC Name |
1-(8-amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone |
InChI |
InChI=1S/C11H19ClN2O/c12-7-10(15)14-6-5-11(8-14)3-1-9(13)2-4-11/h9H,1-8,13H2 |
InChI Key |
QDBIKOKKLXZNNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N)CCN(C2)C(=O)CCl |
Origin of Product |
United States |
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